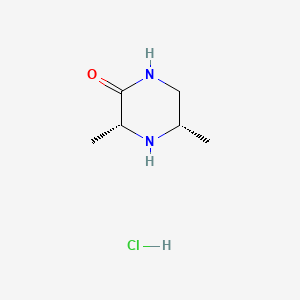

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride

Beschreibung

(3R,5S)-3,5-dimethylpiperazin-2-one hydrochloride is a chiral piperazine derivative characterized by a ketone group at the 2-position and methyl substituents at the 3R and 5S positions of the piperazine ring, with a hydrochloride counterion. The stereochemistry (3R,5S) likely influences its binding affinity and metabolic stability compared to other stereoisomers or analogs.

Eigenschaften

Molekularformel |

C6H13ClN2O |

|---|---|

Molekulargewicht |

164.63 g/mol |

IUPAC-Name |

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride |

InChI |

InChI=1S/C6H12N2O.ClH/c1-4-3-7-6(9)5(2)8-4;/h4-5,8H,3H2,1-2H3,(H,7,9);1H/t4-,5+;/m0./s1 |

InChI-Schlüssel |

VVLJWRYGOHFHBT-UYXJWNHNSA-N |

Isomerische SMILES |

C[C@H]1CNC(=O)[C@H](N1)C.Cl |

Kanonische SMILES |

CC1CNC(=O)C(N1)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Identity and Structure

- IUPAC Name: (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride

- Molecular Formula: C6H13ClN2O

- Molecular Weight: 164.63 g/mol

- SMILES: C[C@@H]1CNC(=O)C@HC.Cl

- InChIKey: VVLJWRYGOHFHBT-TYSVMGFPSA-N

The compound is a hydrochloride salt of a piperazin-2-one ring substituted with methyl groups at the 3 and 5 positions with defined stereochemistry (3R,5S).

Preparation Methods

Overview

The preparation of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride typically involves stereoselective synthesis routes starting from chiral precursors or via asymmetric synthesis strategies. The methods focus on constructing the piperazin-2-one ring with correct stereochemistry and then converting it into the hydrochloride salt.

Synthetic Routes

Cyclization of Chiral Diamines with Ketoesters or Lactams

One common approach involves the cyclization of appropriately substituted chiral diamines with ketoesters or lactams to form the piperazin-2-one core. The stereochemistry at positions 3 and 5 is controlled by the starting chiral diamine or by chiral auxiliaries.

- The diamine precursor, often a 1,2-diaminoalkane with methyl substituents, is reacted with a carbonyl source (e.g., ethyl oxalyl chloride or diketones) under controlled conditions to form the six-membered ring with a lactam functionality at position 2.

- The reaction conditions (temperature, solvent, catalyst) are optimized to favor the formation of the (3R,5S) stereoisomer.

Asymmetric Catalysis

Asymmetric catalytic hydrogenation or organocatalytic methods can be employed to introduce the chiral centers after ring formation. This method requires:

- Formation of a piperazin-2-one intermediate with prochiral centers.

- Use of chiral catalysts (e.g., chiral phosphine ligands with transition metals) to selectively reduce or functionalize the intermediate to obtain the desired stereochemistry.

Resolution of Racemic Mixtures

In some cases, racemic mixtures of 3,5-dimethylpiperazin-2-one are synthesized first, followed by chiral resolution using:

- Diastereomeric salt formation with chiral acids.

- Chromatographic separation on chiral stationary phases.

- Enzymatic resolution using stereoselective enzymes.

The resolved (3R,5S) isomer is then converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Hydrochloride Salt Formation

The free base (3R,5S)-3,5-dimethylpiperazin-2-one is converted into its hydrochloride salt by:

- Dissolving the free base in an organic solvent such as ethyl acetate or ethanol.

- Adding an equimolar amount of hydrochloric acid (HCl) gas or aqueous HCl.

- Precipitation of the hydrochloride salt is induced by cooling or addition of a non-polar solvent.

- The solid is filtered, washed, and dried under vacuum.

Experimental Data Summary

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Chiral diamine synthesis | Starting from chiral amino alcohols or amino acids | Provides stereocenters for ring formation |

| Cyclization | Ketoester or diketone, base or acid catalyst, solvent (e.g., dioxane) | Formation of piperazin-2-one ring |

| Asymmetric catalysis (optional) | Chiral catalyst, hydrogen source, solvent | Stereoselective reduction/functionalization |

| Resolution (if racemic) | Chiral acid/base, chromatography, enzymatic methods | Isolation of (3R,5S) stereoisomer |

| Hydrochloride salt formation | HCl gas or aqueous HCl, solvent | Precipitation and isolation of hydrochloride salt |

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, especially in the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include diketoreductase enzymes for reduction, aromatic carboxylic acids for substitution, and oxidizing agents like hydrogen peroxide for oxidation .

Major Products Formed

The major products formed from these reactions include various stereoisomers, N-oxides, and substituted derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial, antifungal, and urease inhibitory activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

- Piperazine vs. Piperidine Cores : The target compound’s piperazin-2-one core differs from piperidine derivatives (e.g., (3R,5S)-piperidine-3,5-diol hydrochloride ) by the presence of a ketone group, which may reduce basicity compared to secondary amines in piperazine.

- Chirality : The stereospecific 3R,5S configuration may confer selectivity for specific biological targets, analogous to (2S,5S)-1,2,5-trimethylpiperazine hydrochloride’s role in enantioselective synthesis .

Pharmacological and Biochemical Implications

- CNS Targets : Piperazine derivatives, such as 5-HT6R/5-HT3R antagonists , suggest the target compound could interact with serotonin receptors, though its ketone group might reduce receptor affinity compared to secondary amines.

- Metabolic Stability : The ketone group in the piperazin-2-one core may increase susceptibility to reduction or hydrolysis compared to saturated piperazine analogs, impacting half-life .

Methodological Considerations for Structural Comparison

The maximal common subgraph (MCS) algorithm highlights biochemically significant motifs:

- Functional Group Matching : The target compound’s methyl and ketone groups align with clusters of CNS-active compounds, as seen in carbohydrate-like metabolic intermediates .

- Local Matches : Substructural similarities to (2S,5S)-1,2,5-trimethylpiperazine hydrochloride suggest shared synthetic pathways or receptor interactions.

Biologische Aktivität

(3R,5S)-3,5-dimethylpiperazin-2-one; hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Name : (3R,5S)-3,5-dimethylpiperazin-2-one; hydrochloride

- CAS Number : 2920188-28-7

- Molecular Formula : C6H12N2O·HCl

- Molecular Weight : 164.6327 g/mol

- Purity : ≥ 97% .

The biological activity of (3R,5S)-3,5-dimethylpiperazin-2-one is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound can modulate enzyme activity and receptor binding, which leads to various physiological effects.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its role in enzyme inhibition studies, particularly in relation to cancer therapeutics where enzyme modulation is crucial for controlling tumor growth .

Receptor Interaction

The compound exhibits binding affinity towards various receptors, influencing signaling pathways that are pivotal in cellular functions. Its interaction with receptors can lead to downstream effects such as altered gene expression and cellular proliferation .

Anticancer Properties

Several studies have explored the potential of (3R,5S)-3,5-dimethylpiperazin-2-one as an anticancer agent. Its ability to stabilize misfolded proteins like p53 has been highlighted as a mechanism through which it may exert anticancer effects. Stabilizing p53 can restore its function in regulating the cell cycle and apoptosis in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Pharmacokinetics and ADMET Profile

A comprehensive assessment of the pharmacokinetic properties of (3R,5S)-3,5-dimethylpiperazin-2-one reveals favorable characteristics:

- Absorption : High intestinal absorption predicted.

- Distribution : Moderate volume of distribution.

- Metabolism : Potential metabolism by cytochrome P450 enzymes.

- Excretion : Primarily renal clearance expected.

These parameters suggest that the compound may have a good profile for further development as a therapeutic agent .

Case Studies and Research Findings

Q & A

Basic: What are the optimal synthetic routes for (3R,5S)-3,5-dimethylpiperazin-2-one hydrochloride?

Methodological Answer:

The synthesis typically involves stereoselective formation of the piperazinone core. A common approach includes:

- Step 1 : Condensation of chiral amines (e.g., (R)- and (S)-configured precursors) under acidic conditions to form the piperazinone ring.

- Step 2 : Hydrochloride salt formation via treatment with HCl in anhydrous ethanol, followed by recrystallization for purity .

Key parameters include temperature control (50–70°C), use of catalysts like p-toluenesulfonic acid, and inert atmosphere to prevent racemization. Yields can be optimized by adjusting stoichiometry of amine precursors and reaction time .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and substituent positions. For example, the methyl groups at C3 and C5 exhibit distinct splitting patterns due to restricted rotation in the piperazinone ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for hydrochloride salts .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm confirm the carbonyl group, while N–H stretches (3300–3500 cm) indicate secondary amines .

Advanced: How to resolve discrepancies in enantiomeric purity assessments?

Methodological Answer:

Discrepancies may arise from chiral column variability or sample degradation. To address this:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (80:20) mobile phase. Compare retention times with authentic standards .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by correlating CD signals with known configurations .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation products via HPLC with UV detection (λ = 254 nm) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 25°C/60% RH for 6 months to assess long-term stability .

Basic: What are the recommended safe handling and storage protocols?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.

- Storage : Keep in airtight, light-resistant containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Label containers with CAS number and hazard symbols .

Advanced: What strategies are effective for identifying and quantifying synthetic impurities?

Methodological Answer:

- Impurity Profiling : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Compare retention times and mass spectra against pharmacopeial impurity standards (e.g., EP or USP monographs) .

- Limit Tests : Apply threshold limits (e.g., ≤0.15% for any single impurity) as per ICH Q3A guidelines. Quantify using external calibration curves .

Basic: What solubility and formulation considerations are critical for this compound?

Methodological Answer:

- Solubility : The hydrochloride salt is soluble in polar solvents (water, methanol) but insoluble in hexane. Preformulation studies should include pH-solubility profiling (pH 1–7.4) .

- Formulation : For in vivo studies, consider lyophilization with mannitol as a cryoprotectant to enhance stability .

Advanced: How to interpret conflicting bioactivity data in different assays?

Methodological Answer:

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., ATP levels, incubation time). Use positive controls (e.g., known kinase inhibitors) to normalize data .

- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to calculate IC values. Discrepancies may indicate off-target effects .

Advanced: What computational modeling approaches predict reactivity or metabolic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 09 with B3LYP/6-31G(d) basis set .

- Metabolism Prediction : Use Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation. Validate with in vitro microsomal assays .

Basic: How to scale up synthesis from lab to pilot scale?

Methodological Answer:

- Reactor Design : Transition from round-bottom flasks to jacketed reactors with temperature control (±2°C). Optimize stirring speed (200–400 RPM) to maintain homogeneity .

- Purification : Replace column chromatography with continuous crystallization. Monitor particle size distribution to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.